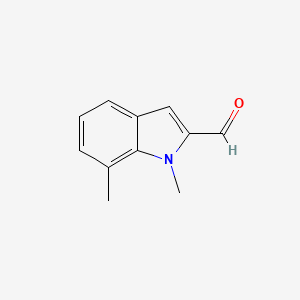

1,7-Dimethyl-1H-indol-2-carbaldehyd

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

“1,7-Dimethyl-1H-indol-2-carbaldehyd” wird in der Proteomikforschung eingesetzt . Proteomik ist ein Zweig der Biologie, der Proteine, ihre Strukturen und Funktionen untersucht. Diese Verbindung könnte verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisierung zu untersuchen .

Antivirale Aktivität

Indolderivate, einschließlich “this compound”, haben antivirale Aktivität gezeigt . Es wurde festgestellt, dass sie die Replikation verschiedener Viren hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht .

Entzündungshemmende Aktivität

Indolderivate besitzen auch entzündungshemmende Eigenschaften . Sie könnten möglicherweise zur Behandlung von Entzündungen verursachten Erkrankungen wie Arthritis, Asthma und Autoimmunerkrankungen eingesetzt werden .

Antitumoraktivität

Indolderivate haben Antitumoraktivität gezeigt . Sie können möglicherweise das Wachstum von Krebszellen hemmen und Apoptose induzieren, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .

Anti-HIV-Aktivität

Einige Indolderivate haben Aktivität gegen das Humane Immundefizienzvirus (HIV) gezeigt . Sie könnten möglicherweise bei der Entwicklung neuer Medikamente zur Behandlung von HIV/AIDS eingesetzt werden .

Antioxidative Aktivität

Indolderivate haben antioxidative Eigenschaften . Sie können möglicherweise schädliche freie Radikale im Körper neutralisieren, was dazu beitragen kann, verschiedene Krankheiten wie Herzerkrankungen und Krebs vorzubeugen .

Antibakterielle Aktivität

Indolderivate, einschließlich “this compound”, haben antimikrobielle Aktivität gezeigt . Sie können möglicherweise das Wachstum verschiedener Bakterien und Pilze hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .

Antidiabetische Aktivität

Indolderivate haben antidiabetische Aktivität gezeigt . Sie könnten möglicherweise zur Kontrolle des Blutzuckerspiegels bei Menschen mit Diabetes eingesetzt werden .

Wirkmechanismus

Target of Action

1,7-Dimethyl-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors Indole derivatives are generally known for their broad-spectrum biological activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

1,7-Dimethyl-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind to multiple receptors and enzymes, thereby modulating their activity.

Cellular Effects

1,7-Dimethyl-1H-indole-2-carbaldehyde affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of 1,7-Dimethyl-1H-indole-2-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can inhibit key enzymes involved in cellular processes, such as kinases and proteases . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Dimethyl-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can exhibit sustained biological activity over extended periods . The compound’s stability may be affected by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of 1,7-Dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,7-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular function. Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can modulate key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 1,7-Dimethyl-1H-indole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 1,7-Dimethyl-1H-indole-2-carbaldehyde is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1,7-Dimethyl-1H-indole-2-carbaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives, including 1,7-Dimethyl-1H-indole-2-carbaldehyde, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects.

Eigenschaften

IUPAC Name |

1,7-dimethylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTBOKKHQFWRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

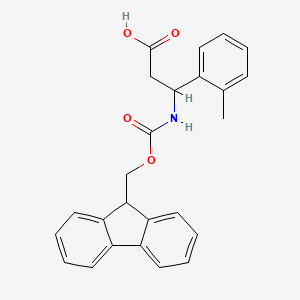

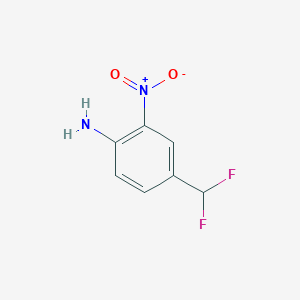

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

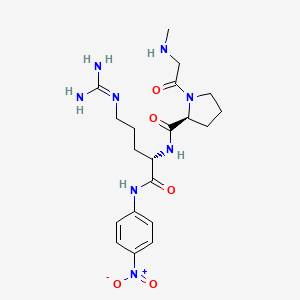

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)